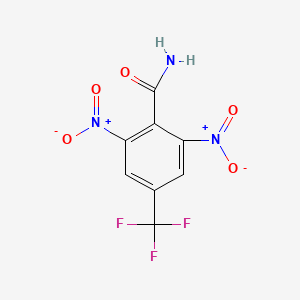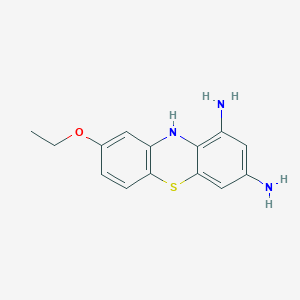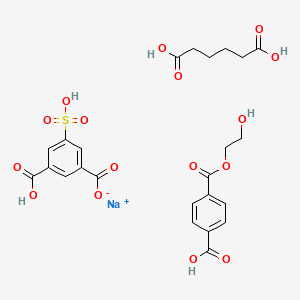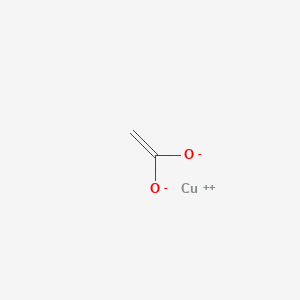
copper;ethene-1,1-diolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;ethene-1,1-diolate is a coordination compound that features copper ions coordinated to ethene-1,1-diolate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper;ethene-1,1-diolate can be synthesized through the reaction of copper salts with ethene-1,1-diolate precursors. One common method involves the reaction of copper(II) acetate with ethene-1,1-diol in an aqueous solution. The reaction is typically carried out under mild conditions, with the copper(II) acetate acting as the source of copper ions and ethene-1,1-diol providing the diolate ligands.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;ethene-1,1-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxides and other oxidation products.
Reduction: Reduction reactions can convert copper(II) to copper(I) or metallic copper.
Substitution: Ligand substitution reactions can occur, where the ethene-1,1-diolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
Oxidation: Copper oxides (CuO, Cu2O) and other oxidized species.
Reduction: Copper(I) complexes or metallic copper.
Substitution: New copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper;ethene-1,1-diolate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in biological systems.
Industry: It is investigated for use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of copper;ethene-1,1-diolate involves the coordination of copper ions with the ethene-1,1-diolate ligands. This coordination affects the electronic structure of the copper ions, enabling them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity. In catalysis, the compound may facilitate electron transfer reactions, while in antimicrobial applications, it may disrupt cellular processes in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Copper;ethene-1,1-diolate can be compared with other copper coordination compounds, such as:
Copper;ethene-1,2-diyl-bis(1H-tetrazol-1-ol): This compound has similar coordination properties but different ligands, leading to distinct chemical behaviors and applications.
Copper;1,1′-dihydroxy-5,5′-bitetrazole: Another copper coordination compound with unique energetic properties, used in propellant formulations.
The uniqueness of this compound lies in its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other copper complexes.
Eigenschaften
CAS-Nummer |
63374-16-3 |
|---|---|
Molekularformel |
C2H2CuO2 |
Molekulargewicht |
121.58 g/mol |
IUPAC-Name |
copper;ethene-1,1-diolate |
InChI |
InChI=1S/C2H4O2.Cu/c1-2(3)4;/h3-4H,1H2;/q;+2/p-2 |
InChI-Schlüssel |
NVBSBVKPYZXSJD-UHFFFAOYSA-L |
Kanonische SMILES |
C=C([O-])[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


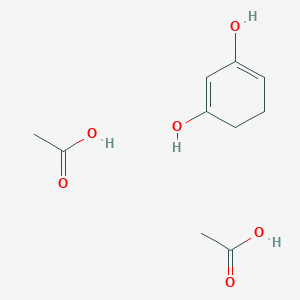
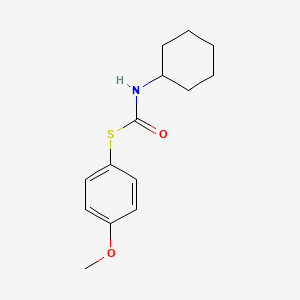
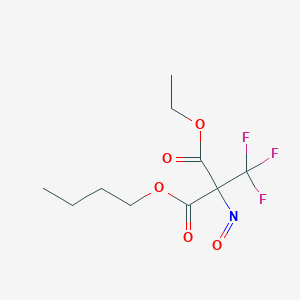

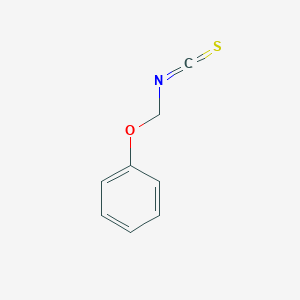
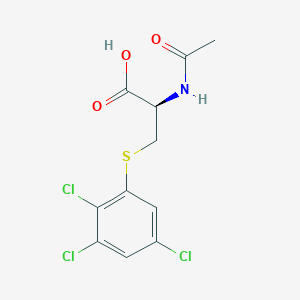
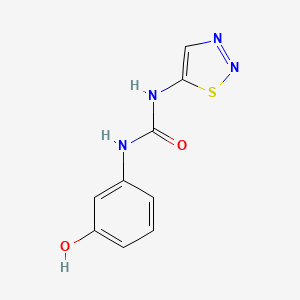
![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)

